molecular formula C14H13N5O3 B12164600 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide

Cat. No.: B12164600
M. Wt: 299.28 g/mol
InChI Key: VPACVWSJKJUTRU-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Chemical Name: 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide

    Molecular Formula: CHNO

    Molecular Weight: 235.2 g/mol

The compound features a pyrrolo[3,4-b]pyridine core with an imidazole substituent. It’s like a molecular puzzle waiting to be solved!

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves the assembly of the pyrrolo[3,4-b]pyridine scaffold and subsequent imidazole attachment. Researchers likely employ multistep reactions to achieve this complex structure.

Industrial Production:: Industrial-scale synthesis may involve modifications of existing methods, optimization for yield, and cost-effectiveness. Unfortunately, detailed industrial production methods remain proprietary.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The pyrrolo[3,4-b]pyridine moiety could undergo oxidation reactions.

    Substitution: Functional groups may be substituted to modify properties.

    Reduction: Reduction of carbonyl groups (e.g., the dioxo moiety) is plausible.

Common Reagents and Conditions::

    Imidazole Synthesis: Imidazole can be synthesized from glyoxal and ammonia.

    Pyrrolo[3,4-b]pyridine Formation: Cyclization of appropriate precursors.

Major Products:: The compound itself is a significant product, but derivatives with altered substituents may also be of interest.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of analogs for drug discovery.

    Catalysis: As a ligand or catalyst in organic transformations.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes.

    Drug Development: Targeting specific pathways.

Industry::

    Materials Science:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide

InChI

InChI=1S/C14H13N5O3/c20-10(18-14-16-6-7-17-14)4-2-8-19-12(21)9-3-1-5-15-11(9)13(19)22/h1,3,5-7H,2,4,8H2,(H2,16,17,18,20)

InChI Key

VPACVWSJKJUTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCCC(=O)NC3=NC=CN3)N=C1

Origin of Product

United States

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